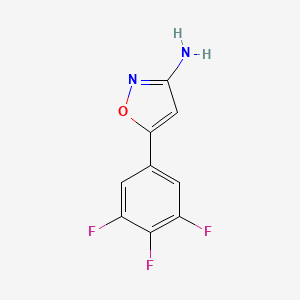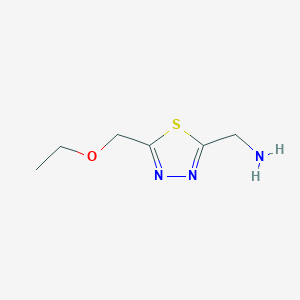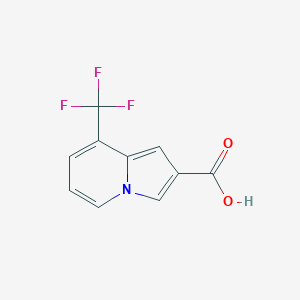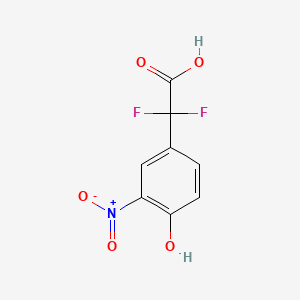
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)isoxazol-3-amine typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where starting materials such as substituted aldoximes and alkynes are reacted under controlled conditions to yield the desired product . The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Cyclization: Intramolecular cyclization to form isoxazole rings.
Substitution: Reactions with different reagents to introduce various substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Cyclization: AuCl3, CuCl.
Substitution: N-hydroximidoyl chlorides, triethylamine.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to bind to various biological targets, potentially affecting cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Uniqueness
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other isoxazole derivatives. This trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)14-15-7/h1-3H,(H2,13,14) |
InChI Key |
MCCYATPUYQBSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)



